

[Des-Tyr1]-Met-Enkephalin CAS number and properties

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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[Des-Tyr1]-Met-Enkephalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin, the N-terminal tyrosine-truncated metabolite of Met-enkephalin, serves as a critical negative control and research tool in the study of endogenous opioid systems. Its CAS number is 61370-88-5.[1][2][3][4] Lacking the N-terminal tyrosine residue essential for opioid receptor binding and activation, this tetrapeptide—sequence Gly-Gly-Phe-Met—is largely devoid of the analgesic and psychoactive effects characteristic of its parent compound.[5] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of [Des-Tyr1]-Met-Enkephalin, alongside representative experimental protocols and a conceptual framework for its role in opioid research.

Core Properties

The fundamental characteristics of **[Des-Tyr1]-Met-Enkephalin** are summarized below, providing a foundational dataset for experimental design and interpretation.

Chemical and Physical Properties

A compilation of the key chemical and physical data for **[Des-Tyr1]-Met-Enkephalin** is presented in Table 1. This information is essential for sample preparation, storage, and



analytical characterization.

Property	Value	Reference
CAS Number	61370-88-5	[1][2][3][4]
Molecular Formula	C18H26N4O5S	[1][2][3][4]
Molecular Weight	410.49 g/mol	[1][3][4]
Sequence	Gly-Gly-Phe-Met	[2]
Appearance	Lyophilized powder	[6]
Purity (typical)	>95% (via HPLC)	[6]
Solubility	Soluble in water, acetic acid, or DMSO. For aqueous solutions, dilute acetic acid (e.g., 0.1%) is recommended to aid dissolution.	[5]
Storage	Store as a solid at -20°C or lower, protected from light and moisture. In solution, aliquot and freeze to prevent repeated freeze-thaw cycles; short-term storage at 4°C is also possible.	[1][5]

Pharmacological Profile

The pharmacological characteristics of **[Des-Tyr1]-Met-Enkephalin** are defined by its inability to effectively engage opioid receptors. This makes it an invaluable tool for delineating the specific effects of opioid receptor activation.



Parameter	Description	Reference
Mechanism of Action	Lacks the N-terminal tyrosine residue, which is critical for binding to and activating opioid receptors (mu, delta, kappa). Consequently, it does not exhibit typical opioid agonist activity.	[5][7]
Primary Role in Research	Used as a negative control in experiments investigating the effects of Met-enkephalin and other opioid peptides. Its use helps to confirm that observed effects are mediated by opioid receptors.	[5]
Reported Biological Effects	While largely inactive at opioid receptors, some studies have explored potential non-opioid effects. For instance, it has been investigated for its potential amnestic effects in animal models, although the mechanism remains unclear.	[4][8]
Metabolic Product	It is a natural degradation product of Met-enkephalin.	[9]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments involving **[Des-Tyr1]-Met-Enkephalin**. These protocols are based on standard practices in peptide research and can be adapted for specific experimental needs.

Synthesis and Purification



The synthesis of **[Des-Tyr1]-Met-Enkephalin** is typically achieved through solid-phase peptide synthesis (SPPS). A generalized workflow for its synthesis and subsequent purification by high-performance liquid chromatography (HPLC) is outlined below.

Diagram: Synthesis and Purification Workflow



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A generalized workflow for the synthesis and purification of [Des-Tyr1]-Met-Enkephalin.

Methodology:

- Solid-Phase Peptide Synthesis (SPPS):
 - Resin: A suitable resin, such as a Wang or Rink amide resin, is used as the solid support.
 - Amino Acid Coupling: The peptide is assembled in the C-to-N direction. The first amino acid, Fmoc-Met-OH, is coupled to the resin. This is followed by sequential deprotection of the Fmoc group and coupling of the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH) using a coupling agent like HBTU or HATU.
 - Cleavage and Deprotection: Once the tetrapeptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Column: A C18 column is commonly used for peptide purification.
 - Mobile Phases:



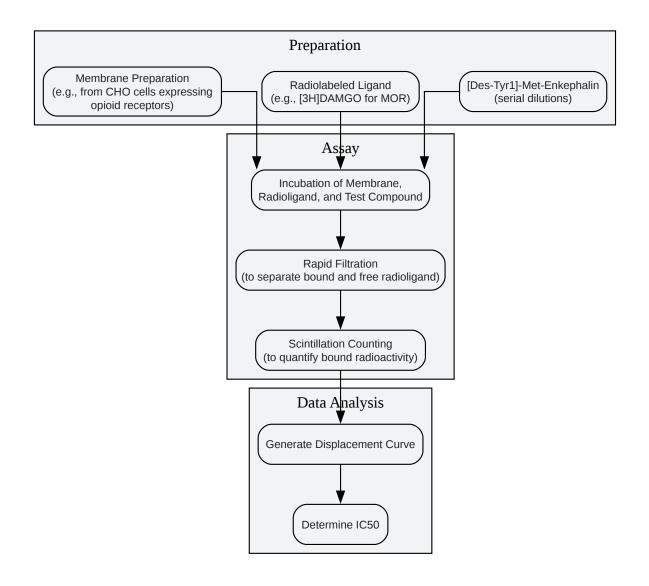
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: The crude peptide is dissolved in a minimal amount of Mobile Phase A and injected onto the column. A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The hydrophobicity of the peptide determines its retention time.
- Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.
- Fraction Collection: Fractions containing the purified peptide are collected.
- Lyophilization:
 - The purified fractions are pooled, frozen, and lyophilized to obtain the final product as a white, fluffy powder.

Receptor Binding Assay (Competitive)

To confirm the lack of affinity of **[Des-Tyr1]-Met-Enkephalin** for opioid receptors, a competitive binding assay is performed. This assay measures the ability of the peptide to displace a radiolabeled opioid ligand from the receptor.

Diagram: Competitive Receptor Binding Assay Workflow





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A workflow for a competitive receptor binding assay to assess the affinity of **[Des-Tyr1]-Met-Enkephalin**.

Methodology:

• Membrane Preparation:



 Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor) are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.

Assay Buffer:

A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

Incubation:

- In a series of tubes, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and a fixed amount of membrane preparation are incubated with increasing concentrations of [Des-Tyr1]-Met-Enkephalin.
- Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid agonist like naloxone) are included.
- Incubation is typically carried out at room temperature or 37°C for a defined period (e.g.,
 60 minutes).

Filtration and Washing:

- The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

· Quantification:

The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis:

 The specific binding is calculated by subtracting the non-specific binding from the total binding.

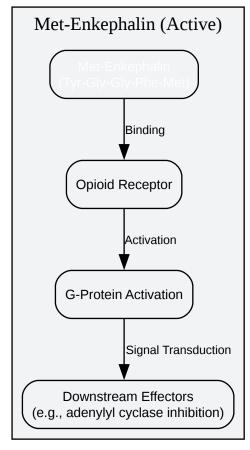


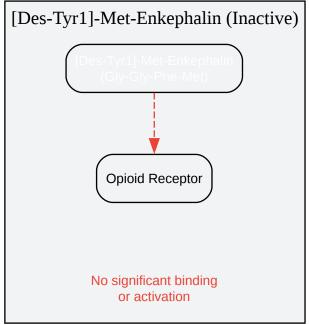
- The data is plotted as the percentage of specific binding versus the logarithm of the concentration of [Des-Tyr1]-Met-Enkephalin.
- The IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is determined. For [Des-Tyr1]-Met-Enkephalin, a very high or nondeterminable IC50 is expected, indicating a lack of affinity.

Signaling Pathways: The Critical Role of N-Terminal Tyrosine

The biological activity of enkephalins is initiated by the binding of the N-terminal tyrosine residue to a specific pocket within the opioid receptor. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. **[Des-Tyr1]-Met-Enkephalin**, lacking this crucial tyrosine, is unable to initiate this cascade.

Diagram: Met-Enkephalin vs. [Des-Tyr1]-Met-Enkephalin Interaction with Opioid Receptors







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